molecular formula C22H22N2O7S B2466194 Methyl 4-oxo-2-((2-oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl)thio)-1,4-dihydroquinoline-3-carboxylate CAS No. 932550-71-5

Methyl 4-oxo-2-((2-oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl)thio)-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B2466194
CAS No.: 932550-71-5
M. Wt: 458.49
InChI Key: HCKHTTAPTNTCEL-UHFFFAOYSA-N
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Description

Methyl 4-oxo-2-((2-oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl)thio)-1,4-dihydroquinoline-3-carboxylate is a synthetic quinoline derivative with a complex substitution pattern. Its core structure comprises a 4-oxo-1,4-dihydroquinoline scaffold, a common motif in bioactive molecules, particularly antibiotics and calcium channel modulators . The substituents include:

  • A methyl ester at position 3, which enhances lipophilicity and bioavailability.
  • A thioether linkage at position 2, connecting the quinoline core to a 2-oxoethylamino group.
  • A 3,4,5-trimethoxyphenyl moiety, a pharmacophoric group known for enhancing binding affinity in kinase inhibitors and antimicrobial agents .

Properties

IUPAC Name

methyl 4-oxo-2-[2-oxo-2-(3,4,5-trimethoxyanilino)ethyl]sulfanyl-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O7S/c1-28-15-9-12(10-16(29-2)20(15)30-3)23-17(25)11-32-21-18(22(27)31-4)19(26)13-7-5-6-8-14(13)24-21/h5-10H,11H2,1-4H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKHTTAPTNTCEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CSC2=C(C(=O)C3=CC=CC=C3N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-oxo-2-((2-oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl)thio)-1,4-dihydroquinoline-3-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, focusing on its efficacy against various diseases, particularly viral infections and cancer.

Chemical Structure and Properties

The compound is a derivative of quinoline, characterized by the following structure:

  • Molecular Formula : C₁₈H₁₉N₂O₅S
  • Molecular Weight : 373.42 g/mol

This compound features a quinoline core with various functional groups that contribute to its biological activity.

Antiviral Activity

Recent studies have highlighted the compound's potential as an inhibitor of Hepatitis B Virus (HBV) replication. In vitro experiments demonstrated that at a concentration of 10 µM, it significantly inhibited HBV replication. Molecular docking simulations indicated that the compound interacts effectively with viral proteins, suggesting a mechanism of action that could be explored for therapeutic development .

Antitumor Activity

The compound has also shown promise in cancer research. A series of analogs derived from similar quinoline structures were tested against human tumor cell lines such as HepG2 and DLD. Among these compounds, those related to methyl 4-oxo derivatives exhibited potent cytotoxic effects. The structure-activity relationship (SAR) studies indicated that modifications to the side chains could enhance antitumor efficacy .

The proposed mechanisms for the biological activities of methyl 4-oxo derivatives include:

  • Inhibition of Viral Replication : The compound may inhibit viral polymerases or other proteins essential for the viral life cycle.
  • Induction of Apoptosis in Cancer Cells : It may trigger apoptotic pathways in tumor cells, leading to cell death.

Case Study 1: Hepatitis B Virus Inhibition

A study published in PMC reported that methyl 4-hydroxy derivatives showed high inhibition rates against HBV. The research utilized molecular docking alongside in vitro assays to confirm the antiviral properties .

Case Study 2: Antitumor Efficacy

Another study evaluated a series of quinoline derivatives against various cancer cell lines. The results indicated that compounds similar to methyl 4-oxo showed significant cytotoxicity and were more effective than conventional chemotherapeutics in some cases .

Data Tables

Biological Activity Concentration Tested Effect Observed
HBV Inhibition10 µMHigh inhibition
Antitumor ActivityVariesSignificant cytotoxicity

Comparison with Similar Compounds

Structural Analogues

The compound belongs to the 4-oxo-1,4-dihydroquinoline-3-carboxylate family. Key structural analogues include:

Compound Name Substituents at Position 2 Substituents at Position 4 Biological Activity Reference
Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate Hydroxy, oxo Ethyl ester Antibacterial (quinolone-like activity)
Ethyl 2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-hexahydroquinoline-3-carboxylate Methyl 3,4,5-Trimethoxyphenyl Calcium channel modulation
Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate Methyl 4-Methoxyphenyl Antioxidant, fungicidal
4-Oxo-1,4-dihydrobenzo[h][1,3]thiazetone-3,4-dicarboxylic acid Thiazetone ring Carboxylic acid Antibacterial (broad-spectrum)

Key Differences :

  • The thioether linkage in the target compound distinguishes it from esters or carboxylic acids in analogues like . This group may improve membrane permeability or redox stability.
  • The 3,4,5-trimethoxyphenyl substituent is rare in this family; most analogues feature simpler aryl groups (e.g., 4-methoxyphenyl in ). This substitution likely enhances interactions with hydrophobic binding pockets.
Pharmacological Activity
  • Antibacterial Activity: The target compound’s trimethoxyphenyl and thioether groups may mimic the DNA gyrase inhibition seen in quinolones . However, its activity is untested in the provided evidence, whereas ethyl 4-hydroxy-2-oxo analogues show confirmed antibacterial effects .
  • Calcium Modulation: Hexahydroquinoline derivatives (e.g., ) exhibit calcium channel blocking activity, but the rigid 1,4-dihydroquinoline core of the target compound may limit conformational flexibility required for this action.
  • Antioxidant/Fungicidal Activity : Methyl 4-(4-methoxyphenyl) analogues demonstrate radical-scavenging and fungicidal properties due to electron-rich aryl groups . The target compound’s trimethoxyphenyl group could enhance these effects.
Crystallographic and Computational Studies
  • Structural Analysis: Tools like SHELX and Mercury are critical for resolving hydrogen-bonding patterns and packing motifs. For example, 4-oxo-1,4-dihydrobenzo[h]thiazetone derivatives form dimeric structures via O–H···O hydrogen bonds , whereas hexahydroquinolines adopt chair conformations stabilized by C–H···π interactions .
  • Target Compound : Predicted to form intermolecular hydrogen bonds between the 4-oxo group and the thioether’s carbonyl oxygen, as seen in related structures .

Q & A

Basic: What are common synthetic routes for preparing this quinoline derivative?

The compound can be synthesized via multi-step reactions involving cyclization, thioether formation, and amidation. A typical approach involves:

  • Step 1 : Reacting a substituted quinoline precursor (e.g., ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate) with a thiol-containing intermediate under basic conditions to form the thioether linkage .
  • Step 2 : Introducing the 3,4,5-trimethoxyphenylamino group via reductive amination or nucleophilic substitution .
  • Key reagents : Thiols, isocyanides, and substituted benzaldehydes are often used under acid catalysis .

Advanced: How can reaction conditions be optimized to minimize side products during synthesis?

  • Temperature control : Lower temperatures (0–5°C) reduce unwanted byproducts during thioether formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol/water mixtures enhance cyclization efficiency .
  • Catalyst screening : Acid catalysts (e.g., HCl) or KI (for bromo intermediates) improve regioselectivity .
  • Monitoring : Use TLC or HPLC-MS to track reaction progress and isolate intermediates .

Basic: What spectroscopic methods are used to characterize this compound?

  • NMR : 1^1H and 13^13C NMR confirm the quinoline core, thioether linkage, and trimethoxyphenyl group .
  • IR : Stretching vibrations for carbonyl (1650–1750 cm1^{-1}) and amine (3200–3400 cm1^{-1}) groups validate functional groups .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Advanced: How can X-ray crystallography resolve structural ambiguities in derivatives?

Single-crystal X-ray diffraction provides precise bond lengths and angles, clarifying substituent orientations (e.g., the spatial arrangement of the trimethoxyphenyl group). This method is critical for confirming regiochemistry in polycyclic systems . For example, hexahydroquinoline derivatives show distinct chair conformations in crystal lattices .

Basic: What biological activities are reported for similar quinoline derivatives?

  • Antimicrobial : Trifluoromethyl and thiophene substituents enhance activity against Gram-positive bacteria .
  • Anticancer : Dichlorophenyl and trimethoxyphenyl groups show tubulin-binding effects, disrupting mitosis .
  • Antioxidant : Methoxy groups contribute to radical scavenging .

Advanced: How can structure-activity relationship (SAR) studies guide analog design?

  • Substituent variation : Compare dichlorophenyl (higher cytotoxicity) vs. methoxyphenyl (improved solubility) derivatives .
  • Functional group swaps : Replacing ester groups (e.g., methyl → ethyl) modulates lipophilicity and bioavailability .
  • Molecular docking : Use AutoDock or Schrödinger to predict binding to targets like tubulin or DNA gyrase .

Basic: What are the solubility and stability profiles of this compound?

  • Solubility : Poor in water; soluble in DMSO, DMF, or ethanol .
  • Stability : Degrades under strong UV light or acidic conditions; store at −20°C in inert atmospheres .

Advanced: What strategies improve solubility for in vivo studies?

  • Prodrug design : Convert the methyl ester to a phosphate salt for aqueous compatibility .
  • Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles .
  • Co-crystallization : Use cyclodextrins or co-solvents to enhance dissolution rates .

Basic: How are purity and impurities assessed?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify main peaks .
  • Elemental analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

Advanced: How to address discrepancies in biological activity data across studies?

  • Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time .
  • Metabolic stability : Test liver microsome stability to rule out false negatives from rapid degradation .
  • Structural analogs : Compare activity of methyl vs. ethyl esters to isolate substituent effects .

Basic: What safety precautions are required when handling this compound?

  • PPE : Gloves, lab coat, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods due to potential dust inhalation risks .
  • Waste disposal : Neutralize with 10% NaOH before disposal .

Advanced: How to evaluate in vitro toxicity for preclinical development?

  • Cytotoxicity assays : MTT or resazurin assays in HEK293 or HepG2 cells .
  • Genotoxicity : Comet assay or γ-H2AX staining to detect DNA damage .
  • Hemolysis testing : Incubate with red blood cells to assess membrane disruption .

Basic: What computational tools predict physicochemical properties?

  • LogP : Use ChemAxon or ACD/Labs to estimate partition coefficients .
  • pKa : SPARC or MarvinSuite predict ionization states .

Advanced: How does molecular dynamics (MD) simulate drug-target interactions?

  • Force fields : AMBER or CHARMM model protein-ligand dynamics over 100-ns trajectories .
  • Binding free energy : MM-PBSA calculations quantify contributions from hydrophobic/electrostatic interactions .

Basic: What crystallographic databases are used for structural comparisons?

  • Cambridge Structural Database (CSD) : Compare bond lengths/angles with entries like QAXMEH .
  • Protein Data Bank (PDB) : Analyze ligand-binding pockets (e.g., tubulin PDB ID 1SA0) .

Advanced: How to resolve polymorphism in crystallographic studies?

  • Temperature gradients : Crystallize at 4°C vs. 25°C to isolate different polymorphs .
  • Solvent screening : Test hexane/ethyl acetate vs. DCM/methanol mixtures .
  • SC-XRD : Synchrotron radiation improves resolution for low-quality crystals .

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